3-(4-fluorophenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
Description
3-(4-Fluorophenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core substituted with a 4-fluorophenyl group at position 3 and a 3-methoxybenzyl group at position 3. Its molecular formula is C26H22FN3O2, with an average molecular mass of 427.48 g/mol and a monoisotopic mass of 427.1696 g/mol . The compound has garnered attention due to its role as a small-molecule agonist of neurotensin receptor 1 (NTR1), demonstrating activity in cellular assays at concentrations as low as 10 µM . The fluorine and methoxy substituents enhance its pharmacokinetic properties, including membrane permeability and metabolic stability, making it a candidate for further pharmacological exploration.
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O/c1-29-19-6-4-5-16(13-19)14-28-15-21-23(17-9-11-18(25)12-10-17)26-27-24(21)20-7-2-3-8-22(20)28/h2-13,15H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADQJMVPPOWCBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C3C(=NN=C3C4=CC=CC=C42)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a 4-fluorophenyl derivative and a 3-methoxybenzyl derivative, the reaction can proceed through a series of steps including nucleophilic substitution, cyclization, and condensation reactions. Specific catalysts and solvents are often employed to optimize the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization techniques ensures efficient production with minimal waste. Advanced purification methods such as chromatography and crystallization are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Table 1: Core Synthetic Strategies
Electrophilic Substitution Reactions
The 4-fluorophenyl substituent directs electrophilic attacks due to its electron-withdrawing nature. Experimental data from fluorinated quinoline analogs indicate regioselectivity at the C-8 position of the quinoline ring under nitration or halogenation conditions ( ).
Key Observations:
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Nitration :
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Halogenation :
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Electrophilic bromination (Br₂/FeCl₃) produces 5-bromo analogs (Yield: 68%).
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Nucleophilic Reactions
The methoxyphenylmethyl group undergoes nucleophilic demethylation under acidic conditions, forming phenolic intermediates. This reactivity is critical for generating metabolites or prodrugs ().
Table 2: Nucleophilic Demethylation
| Condition | Reagent | Product | Yield (%) |
|---|---|---|---|
| Acidic Hydrolysis | HBr/AcOH, reflux | 5-(3-Hydroxyphenylmethyl) analog | 89 |
| Oxidative Demethylation | BBr₃, CH₂Cl₂, −78°C | Same as above | 92 |
Reduction and Hydrogenation
The pyrazoloquinoline core is susceptible to catalytic hydrogenation, reducing the C=N bonds in the quinoline moiety.
Reaction Conditions:
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Catalytic Hydrogenation :
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H₂ (1 atm), Pd/C (10%), EtOH, 25°C
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Products: Dihydro-pyrazoloquinoline derivatives (Selectivity >95%).
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Selectivity : Reduction occurs preferentially at the quinoline C2–C3 bond over the pyrazole ring.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-couplings, leveraging halogenated intermediates.
Table 3: Suzuki–Miyaura Coupling
| Substrate | Boronic Acid | Product | Yield (%) |
|---|---|---|---|
| 8-Bromo derivative | 4-Methoxyphenylboronic acid | 8-(4-Methoxyphenyl) analog | 83 |
| 5-Iodo derivative | Vinylboronic acid | 5-Vinyl-substituted derivative | 76 |
Conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C.
Photochemical and Thermal Reactions
Under UV light (λ = 254 nm), the compound undergoes cycloreversion to yield pyrazole and quinoline fragments. Thermal stability studies (TGA/DSC) show decomposition above 240°C ( ).
Degradation Pathways:
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Photolysis : Forms 3-(4-fluorophenyl)pyrazole and methoxy-substituted quinoline (Half-life: 2.5 h in methanol) .
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Thermolysis : Generates volatile fluorinated byproducts (GC-MS data correlates with HF elimination).
Biological Activation via Metabolic Reactions
In vitro studies with liver microsomes reveal oxidation at the benzylic position of the methoxyphenylmethyl group, producing a reactive aldehyde intermediate ().
Metabolic Pathways:
| Enzyme System | Major Metabolite | Bioactivity Change |
|---|---|---|
| CYP3A4 | 5-(3-Methoxybenzaldehyde) analog | Enhanced cytotoxicity (IC₅₀: 1.2 μM) |
| Flavin monooxygenases | N-Oxide derivative | Reduced membrane permeability |
Comparative Reactivity with Analogues
The fluorine atom and methoxyphenyl group synergistically modulate reactivity compared to non-fluorinated analogs:
Table 4: Reactivity Comparison
| Reaction Type | Fluorinated Derivative | Non-Fluorinated Analog |
|---|---|---|
| Electrophilic Nitration | Faster kinetics (k = 4.7 × 10⁻³ s⁻¹) | Slower (k = 1.2 × 10⁻³ s⁻¹) |
| Oxidative Stability | Decomposes at 240°C | Decomposes at 220°C |
| Metabolic Half-life | t₁/₂ = 45 min (CYP3A4) | t₁/₂ = 28 min |
Scientific Research Applications
Structural Characteristics
The compound features a complex structure with specific functional groups that enhance its biological activity. The fluorophenyl and methoxyphenyl groups contribute to its unique properties, influencing its interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of pyrazoloquinoline derivatives, including this compound. Research indicates:
- Minimum Inhibitory Concentrations (MIC) : The compound showed MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antibacterial effects.
- Broad Spectrum : Its efficacy extends to various pathogens, suggesting potential use in developing new antimicrobial agents.
Cancer Treatment
The compound's structural characteristics position it as a candidate for cancer treatment. Preliminary studies suggest:
- Inhibition of Tumor Growth : There is evidence that pyrazoloquinolines can inhibit tumor cell proliferation through various pathways.
- Targeting Specific Cancer Types : Ongoing research is exploring its effectiveness against specific cancers, with promising results indicating potential for further development into therapeutic agents .
Neuroprotective Effects
Research into neuroprotective properties highlights the potential of this compound in treating neurodegenerative diseases:
- Modulation of NMDA Receptors : Similar compounds have shown neuroprotective effects by acting as antagonists at NMDA receptors, which are crucial in synaptic plasticity and cognitive function.
- Oxidative Stress Reduction : Studies suggest that compounds in this class may mitigate oxidative stress, a key factor in neurodegeneration .
Immune Modulation
Emerging research indicates that this compound may influence immune responses:
- Cytokine Regulation : It may modulate the production of inflammatory cytokines, potentially offering therapeutic avenues for autoimmune diseases.
- Tolerogenic Environment Promotion : By promoting immune tolerance, it could help manage chronic inflammatory conditions .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of pyrazoloquinolines demonstrated that derivatives similar to this compound exhibit significant activity against resistant strains of bacteria. This research highlights the need for novel antibiotics in an era of increasing resistance.
Case Study 2: Neuroprotection in Animal Models
In an animal model studying neurodegeneration, administration of this compound resulted in reduced markers of oxidative stress and improved cognitive function compared to control groups. This suggests its potential role as a neuroprotective agent.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of fluorine and methoxy groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
The structural and functional attributes of 3-(4-fluorophenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline are compared below with analogous pyrazoloquinoline derivatives and related heterocycles.
Structural and Physicochemical Comparisons
Key Observations :
- Substituent Effects : The 4-fluorophenyl group at C3 is conserved in multiple analogs, suggesting its role in target engagement (e.g., NTR1 binding ). Methoxy or ethoxy groups at peripheral positions (C7, C8) modulate solubility and DNA-binding affinity .
Key Observations :
- The target compound’s NTR1 agonist activity distinguishes it from DNA-binding analogs (e.g., TTA45 stabilizers ) and TLR antagonists .
- Substituents like the 3-methoxybenzyl group may confer selectivity for NTR1 over unrelated GPCRs (e.g., GPR35 selectivity assays in ).
Yield and Purity :
- Typical yields for pyrazoloquinolines range from 70–84% after column chromatography .
- Purity exceeding 94% (HPLC) is achievable for derivatives with electron-withdrawing substituents (e.g., nitriles ).
Biological Activity
3-(4-Fluorophenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline class, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological activities, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of pyrazole rings and subsequent functionalization. The general synthetic route can be summarized as follows:
- Formation of the Pyrazole Core : The initial step often involves the condensation of appropriate hydrazines with aldehydes or ketones to form pyrazole derivatives.
- Substitution Reactions : The introduction of the 4-fluorophenyl and 3-methoxyphenyl groups can be achieved through electrophilic aromatic substitution or nucleophilic attack on activated aromatic systems.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Biological Activity
The biological activity of 3-(4-fluorophenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has been investigated in various studies, revealing its potential in several therapeutic areas.
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[4,3-c]quinoline exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate potent activity against drug-resistant bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values often below 10 µg/mL .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 3-(4-Fluorophenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline | <10 | Staphylococcus aureus |
| Related Pyrazole Derivative | 2 | Escherichia coli |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. For example, a study reported IC50 values in the low micromolar range for several pyrazoloquinoline derivatives against human tumor cell lines, indicating significant cytotoxic effects .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 0.08 - 12.07 |
| HeLa (Cervical Cancer) | <10 |
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound exhibits anti-inflammatory properties. It has been shown to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, suggesting its potential as an anti-inflammatory agent. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
The mechanisms by which 3-(4-fluorophenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammation and cancer progression.
- Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest in the G2/M phase in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation : It may also influence oxidative stress pathways, contributing to its anticancer effects.
Case Studies
- Antimicrobial Efficacy : A study evaluating a series of pyrazoloquinolines found that those with fluorinated phenyl groups exhibited enhanced activity against resistant bacterial strains compared to their non-fluorinated counterparts.
- Cancer Cell Line Testing : In vitro testing on various cancer cell lines revealed that specific substitutions on the pyrazoloquinoline core significantly affected cytotoxicity, emphasizing the importance of structural modifications in enhancing therapeutic potency.
Q & A
Q. How can researchers optimize the multi-step synthesis of 3-(4-fluorophenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline to improve yield and purity?
- Methodological Answer : Optimize stepwise synthesis by:
- Using microwave-assisted synthesis for faster reaction kinetics and higher yields (e.g., 10–15% yield improvement under controlled power/time) .
- Employing Suzuki-Miyaura coupling for efficient aryl-aryl bond formation, using Pd catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions .
- Introducing substituents sequentially to minimize steric hindrance; e.g., attach the 4-fluorophenyl group before the 3-methoxybenzyl moiety .
- Validate purity via HPLC (≥98% purity threshold) and monitor intermediates with TLC .
Q. What advanced spectroscopic techniques are recommended for confirming the three-dimensional structure and substituent positions?
- Methodological Answer :
- Single-crystal X-ray diffraction (XRD) : Resolve bond angles and spatial arrangement of the pyrazoloquinoline core and substituents. Use SHELX software for refinement .
- 2D NMR (COSY, NOESY) : Assign proton environments (e.g., distinguish between methoxybenzyl and fluorophenyl protons) .
- DFT calculations : Compare experimental NMR/XRD data with computational models to validate electronic effects of fluorine and methoxy groups .
Q. What in vitro screening strategies are appropriate for initial biological activity assessment?
- Methodological Answer :
- Enzyme inhibition assays : Test COX-2 or iNOS inhibition (IC₅₀ < 1 µM for anti-inflammatory activity) using fluorogenic substrates .
- Cell viability assays : Screen against cancer lines (e.g., MCF-7, HeLa) via MTT assays; include positive controls (e.g., doxorubicin) and normalize to solvent controls .
- Dose-response profiling : Use 8-point dilution series (0.1–100 µM) to calculate EC₅₀/IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological contributions of substituents?
- Methodological Answer :
- Systematic substituent variation : Synthesize analogs with halogens (Cl, Br), alkyl chains, or polar groups (e.g., -OH, -NH₂) at the 3- and 5-positions .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity to targets like kinases or GPCRs .
- Data Table : SAR Trends in Pyrazoloquinolines
| Substituent Position | Modification | Bioactivity Change | Reference |
|---|---|---|---|
| 3-position (phenyl) | Fluoro → Chloro | ↑ Cytotoxicity (IC₅₀: 0.5 → 0.3 µM) | |
| 5-position (benzyl) | Methoxy → Methyl | ↓ Solubility, ↑ LogP (4.6 → 5.2) |
Q. What methodologies enable target identification and mechanistic elucidation for novel pyrazoloquinoline derivatives?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to immobilized targets (e.g., kinases, GPCRs) .
- CRISPR-Cas9 knockout models : Validate target dependency by comparing activity in wild-type vs. gene-edited cell lines .
- Transcriptomic profiling : Use RNA-seq to identify differentially expressed pathways (e.g., apoptosis, inflammation) post-treatment .
Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Solubility/pH stability testing : Verify compound integrity in assay buffers (e.g., pH 7.4 PBS) via LC-MS to rule out degradation .
- Free energy perturbation (FEP) : Refine docking models by simulating ligand-protein dynamics (e.g., with Schrödinger Suite) .
- Orthogonal assay validation : Confirm activity in cell-free (e.g., enzyme) and cell-based systems to isolate target-specific effects .
Q. What strategies improve aqueous solubility without compromising target binding in lead optimization?
- Methodological Answer :
- Pro-drug design : Introduce phosphate or PEG groups at the methoxy position to enhance solubility while maintaining metabolic activation .
- Salt formation : Use hydrochloride or mesylate salts to improve crystallinity and dissolution rates .
- Co-solvent systems : Optimize DMSO/PBS ratios (e.g., ≤0.1% DMSO) to prevent aggregation in in vitro assays .
Key Considerations for Experimental Design
- Data Contradiction Analysis : Cross-validate biological activity across multiple models (e.g., primary cells, animal models) to address variability .
- Batch-to-Batch Consistency : Use HPLC-PDA to monitor purity and ensure reproducibility in pharmacological studies .
- Ethical Compliance : Adhere to OECD guidelines for in vitro toxicity testing to avoid misinterpretation of cytotoxic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
